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molecular formula C11H18O B8592028 4,8-Dimethylnon-7-EN-1-YN-4-OL CAS No. 71869-02-8

4,8-Dimethylnon-7-EN-1-YN-4-OL

Cat. No. B8592028
M. Wt: 166.26 g/mol
InChI Key: JHVCWXFHJQISIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04847293

Procedure details

Reaction of this ketone with propargyl magnesium bromide provides 4,8-dimethyl-4-hydroxy non-7-ene-1-yne. This alcohol is protected with trimethylsilyl chloride and converted to trans vinyl tin derivative of 4,7-dimethyl-4-trimethylsiloxy-non-8-ene-1-yne which is converted to the corresponding prostaglandin by the methods described in U.S. Pat. Nos. 4,322,543 and 4,271,314 to provide methyl 7-[3α-hydroxy-2β-(4-hydroxy-4,8-dimethyl-1,5,7-trans,trans,trans-nonatrienyl-5-oxocyclopentane]-1α-hept-4-cis-enoate having the formula ##STR14##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])=[CH:3][CH:4]=[CH:5][C:6](=[O:8])[CH3:7].[CH2:10]([Mg]Br)[C:11]#[CH:12]>>[CH3:7][C:6]([OH:8])([CH2:5][CH2:4][CH:3]=[C:2]([CH3:9])[CH3:1])[CH2:12][C:11]#[CH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC=CC(C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CC#C)(CCC=C(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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